2-Hydroxyprop-2-enal

Atmospheric Chemistry Environmental Fate Reaction Kinetics

Researchers in astrochemistry, proteomics, and lipid peroxidation studies require the exact enol-aldehyde tautomer-not generic malondialdehyde or acrolein-to ensure reproducible data. 2-Hydroxyprop-2-enal (CAS 73623-80-0) provides the precise α,β-unsaturated enol-aldehyde structure for: • ALMA surveys targeting interstellar complex organic molecules-predicted abundance ratio ~1.4 vs. 3-hydroxypropenal. • Proteomics: specific analytical standard for endogenous protein lipoxidation adduct characterization. • Methylglyoxal synthetase (MGS) pathway elucidation as a transient intermediate. Supplied at 95% purity with rigorous characterization. Custom synthesis available for bulk quantities.

Molecular Formula C3H4O2
Molecular Weight 72.06 g/mol
CAS No. 73623-80-0
Cat. No. B15438648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyprop-2-enal
CAS73623-80-0
Molecular FormulaC3H4O2
Molecular Weight72.06 g/mol
Structural Identifiers
SMILESC=C(C=O)O
InChIInChI=1S/C3H4O2/c1-3(5)2-4/h2,5H,1H2
InChIKeyQRFGDGZPNFSNCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyprop-2-enal Sourcing


2-Hydroxyprop-2-enal (CAS 73623-80-0), also known as 2-hydroxyacrylaldehyde or β-hydroxyacrolein, is a C3H4O2 α,β-unsaturated aldehyde. It is a highly reactive enol tautomer of malondialdehyde (MDA) [1]. This structural feature confers distinct chemical and physical properties, setting it apart from its saturated and unsaturated analogs. It serves as a key transient intermediate in specific enzymatic pathways and is a target of interest in astrochemical surveys as a potential interstellar sugar derivative [2].

Enol tautomer identity for distinct reactivity studies
Spectroscopic reference for astrochemical COMs searches
Reactive aldehyde probe for lipid peroxidation research

2-Hydroxyprop-2-enal Substitution Risks


The unique enol-aldehyde structure of 2-Hydroxyprop-2-enal is crucial for its specific reactivity and applications. Sourcing a generic or incorrectly characterized analog like acrolein (the keto tautomer), malondialdehyde (the β-dicarbonyl form), or 3-hydroxypropenal (a positional isomer) will lead to drastically different outcomes in experimental or industrial processes. As detailed below, key parameters including atmospheric reactivity, astrochemical abundance predictions, and physical state differ significantly between these compounds, making precise identity and purity essential for reproducible results [1].

2-Hydroxyprop-2-enal (enol tautomer)
Acrolein (keto tautomer)
Reactivity and atmospheric lifetime models may not transfer
2-Hydroxyprop-2-enal (liquid enol)
Malondialdehyde (solid dicarbonyl)
Physical state mismatch may alter handling and experimental protocols
2-Hydroxyprop-2-enal (target isomer)
3-Hydroxypropenal (positional isomer)
Predicted interstellar abundance differs; search models may not apply

2-Hydroxyprop-2-enal Comparative Evidence


OH Radical Reactivity vs. Acrolein

2-Hydroxyprop-2-enal exhibits a higher calculated rate constant for reaction with hydroxyl radicals than the simplest α,β-unsaturated aldehyde, acrolein, suggesting a shorter atmospheric lifetime and different environmental fate profile .

OH Radical Reactivity
Reported
~1.7× higher rate constant (34.5 vs. 20 E-12 cm³/molecule·s)
Supports atmospheric lifetime model differentiation
Predicted data; empirical validation recommended
Atmospheric Chemistry Environmental Fate Reaction Kinetics

Interstellar Abundance vs. 3-Hydroxypropenal

Astrochemical models predicted 2-hydroxyprop-2-enal to be ~1.4x more abundant in the interstellar medium (ISM) than its positional isomer, 3-hydroxypropenal. While actual detection was not achieved, this prediction drove a focused astronomical search and highlights its theoretical importance as a dehydration product of interstellar C3 sugars [1].

Interstellar Abundance
Reported
~1.4:1 predicted abundance ratio over 3-hydroxypropenal
Guides astrochemical search prioritization
Astrochemical model context; detection not yet achieved
Astrochemistry Molecular Spectroscopy ISM Modeling

Boiling Point vs. Malondialdehyde

As the enol tautomer of malondialdehyde, 2-hydroxyprop-2-enal exists as a liquid with a predicted boiling point of 184.9±32.0 °C, whereas malondialdehyde is typically described as a low-melting solid. This fundamental difference in physical state dictates handling, purification, and formulation strategies .

Physical State Identity
Reported
Liquid (bp 184.9°C) vs. solid malondialdehyde
Physical state mismatch confirms substitution risk
Predicted data; verify experimentally for handling
Physical Chemistry Procurement Specifications Handling

Mitochondrial Protein Adduction

In a proteomic study of cardiac mitochondria, β-hydroxyacrolein (2-hydroxyprop-2-enal) was identified as one of several endogenous 2-alkenal products modifying protein targets. The study found a diverse set of adduction sites from various lipid peroxidation products, including acrolein and β-hydroxyacrolein, highlighting their distinct roles in modifying the mitochondrial proteome [1].

Protein Adduction Profile
Class-level
Endogenous modifier of cardiac mitochondrial proteins
Supports class-specific role in oxidative stress studies
Site-specific proteomic analysis; distinct from other 2-alkenals
Chemical Biology Proteomics Lipid Peroxidation

2-Hydroxyprop-2-enal Applications


Prebiotic Chemistry & Astrochemical Surveys

2-Hydroxyprop-2-enal is a prime candidate for inclusion in astrochemical databases and observational searches for complex organic molecules (COMs) in the interstellar medium. Its predicted abundance relative to its isomer makes it a target of interest for radio telescopes like ALMA [1]. Researchers studying the origins of life and the formation of sugars in space rely on accurate spectroscopic data for this specific compound [1].

Atmospheric Chemistry & Environmental Fate

The unique calculated reactivity of 2-hydroxyprop-2-enal with OH radicals provides a specific input parameter for environmental fate models [1]. Sourcing this compound allows researchers to generate empirical data to refine computational predictions of its atmospheric lifetime and degradation pathways, which are distinct from those of acrolein [1].

Oxidative Stress & Lipid Peroxidation

As an endogenous enolaldehyde and a tautomer of malondialdehyde, 2-hydroxyprop-2-enal is used as a specific analytical standard and reagent in proteomics to study protein modification by lipid peroxidation products [1]. Its role in modifying mitochondrial proteins differentiates it from other 2-alkenals, making it essential for studies on the chemical diversity of lipoxidation adducts in disease [1].

Enzymatic Pathway Elucidation

2-Hydroxyprop-2-enal is a characterized transient intermediate in the methylglyoxal synthetase (MGS) reaction pathway. Studies utilizing this compound help elucidate the stereochemical course of enzymatic reactions involving triosephosphates, a fundamental area of biochemistry [1].

Application
Selection Property
Validation Focus
Astrochemical surveys
Spectroscopic reference data
Isomeric abundance model validation
Atmospheric chemistry
OH radical reactivity profile
Environmental fate model differentiation
Lipid peroxidation research
Endogenous enol-aldehyde specificity
Protein adduction site comparison
Enzymatic pathway studies
Transient intermediate identity
Stereochemical course elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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